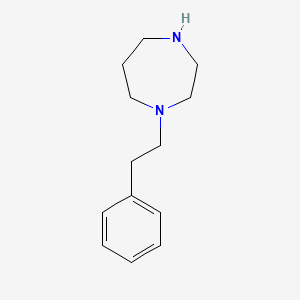

1-(2-Phenylethyl)-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Academic Chemistry

Seven-membered heterocycles, particularly those containing nitrogen atoms, represent a crucial area of study in heterocyclic chemistry. numberanalytics.com Their unique structural and electronic properties make them integral components of many biologically active compounds. numberanalytics.com These rings are found in a variety of pharmaceuticals and agrochemicals and are also pivotal in the development of novel materials. numberanalytics.com The classification of these heterocycles is based on the number and type of heteroatoms within the ring, such as azepines with one nitrogen and diazepines with two. numberanalytics.com

The stability and reactivity of these rings are influenced by their size. While smaller three- and four-membered rings are highly strained and reactive, five- and six-membered rings are notably stable and can exhibit aromaticity. britannica.combritannica.com Seven-membered rings like diazepanes are stable but their synthesis can be more complex. britannica.com The study of these compounds is pervasive in life sciences and technology, with a significant number of FDA-approved drugs containing nitrogen heterocycles. wikipedia.org

The 1,4-Diazepane Ring System: Fundamental Aspects and Research Context

The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. This structure, also known as homopiperazine (B121016), is a colorless oily liquid soluble in polar solvents and serves as a chelating ligand. wikipedia.org The clinical and commercial success of 1,4-benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring, has spurred extensive research into diazepine derivatives. jocpr.com These compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. jocpr.com

Derivatives of 1,4-diazepane have been explored for various therapeutic applications, including as anticonvulsants, anxiolytics, analgesics, sedatives, and antidepressants. nih.gov Their versatility also extends to industrial applications, such as dyes for acrylic fibers. nih.gov The synthesis of 1,4-diazepane derivatives is an active area of research, with numerous methods being developed to create novel compounds with specific properties. nih.govresearchgate.net

Scope of Academic Inquiry for 1-(2-Phenylethyl)-1,4-diazepane and Related Derivatives

The academic inquiry into this compound and its derivatives is multifaceted, focusing on their synthesis, chemical reactivity, and potential biological activities. Researchers are investigating these compounds for their potential as factor Xa inhibitors for antithrombotic therapy, T-type calcium channel blockers, and agents targeting neurodegenerative diseases like Alzheimer's. nih.govnih.govuwaterloo.ca

Studies have explored the synthesis of extensive libraries of 1,4-diazepane derivatives to evaluate their structure-activity relationships. uwaterloo.ca For instance, a library of 38 derivatives was synthesized to test their ability to inhibit amyloid-β aggregation, a key factor in Alzheimer's disease. uwaterloo.ca Research has also delved into their potential as sigma receptor ligands, which have applications as antipsychotics and neuroprotective agents. nih.govresearchgate.net The chemical properties and reactivity of these compounds are also a significant focus, with studies on their use in various chemical reactions and as scaffolds for more complex molecules.

Interactive Data Table: Properties of 1,4-Diazepane

| Property | Value | Reference |

| IUPAC Name | 1,4-Diazepane | wikipedia.org |

| Other Names | 1,4-Diazacycloheptane, Homopiperazine | wikipedia.org |

| Chemical Formula | (CH₂)₅(NH)₂ | wikipedia.org |

| Molar Mass | 100.165 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless oily liquid | wikipedia.org |

| Melting Point | 42 °C (108 °F; 315 K) | wikipedia.org |

| Boiling Point | 168–170 °C (334–338 °F; 441–443 K) | wikipedia.org |

Detailed Research Findings

Recent research has highlighted the potential of 1,4-diazepane derivatives in various therapeutic areas. A study published in Bioorganic & Medicinal Chemistry detailed the synthesis of novel 1,4-diazepane derivatives as factor Xa inhibitors, with one compound showing potent inhibitory activity and effective antithrombotic effects. nih.gov Another study focused on their role as T-type calcium channel blockers, identifying a compound with good selectivity and favorable pharmacokinetic properties. nih.gov

In the context of neurodegenerative diseases, research has shown that 1,4-diazepane derivatives can act as amyloid-β aggregation inhibitors. uwaterloo.ca A library of these compounds was synthesized and evaluated, with some derivatives showing significant neuroprotective potential and the ability to cross the blood-brain barrier. uwaterloo.ca Furthermore, their potential as sigma receptor ligands has been investigated, with certain derivatives exhibiting high affinity for these receptors and potent antioxidant activity. nih.gov

The synthesis of these compounds is a critical aspect of the research. Various synthetic routes have been developed, including multi-component reactions and the use of heteropolyacids as catalysts, to produce a diverse range of 1,4-diazepane derivatives with high yields. nih.govderpharmachemica.com These synthetic efforts are crucial for exploring the full potential of this versatile chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDPAPUJVTXSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371895 | |

| Record name | 1-(2-phenylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40389-67-1 | |

| Record name | 1-(2-phenylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40389-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Diazepane Systems

Classical and Established Synthetic Routes to the 1,4-Diazepane Core

The foundational methods for constructing the 1,4-diazepane ring have been well-established and continue to be valuable in organic synthesis. These routes often involve the formation of the seven-membered ring through cyclization reactions or by starting with pre-formed diamine precursors.

Cyclization Reactions for 1,4-Diazepane Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,4-diazepanes. These reactions typically involve the intramolecular formation of one or two nitrogen-carbon bonds to close the seven-membered ring. A common strategy involves the Dieckmann condensation of an appropriate amino-diester. For the synthesis of a 1-substituted-1,4-diazepan-5-one, a precursor to the fully reduced diazepane, one could envision the condensation of an N-(2-phenylethyl) substituted aminodiester. Subsequent reduction of the resulting β-ketoester and the amide functionality would yield the target compound.

Another classical approach is the high-temperature cycloaddition. For instance, a nosylated propargylamine (B41283) derivative has been subjected to a high-temperature cycloaddition with ethyl diazoacetate to form a pyrazolo-diazepine skeleton, which could be a precursor to a functionalized 1,4-diazepane. wikipedia.org

A variety of catalysts have been employed to facilitate these cyclization reactions, including heteropolyacids (HPAs). An efficient synthesis of 1,4-diazepine derivatives has been developed through the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type HPAs, affording high yields and short reaction times. mdma.ch

| Precursor Type | Reaction | Catalyst/Reagents | Product Type | Reference |

| Amino-diester | Dieckmann Condensation | Base (e.g., NaH) | 1,4-Diazepan-5-one derivative | General Knowledge |

| Nosylated Propargylamine | Cycloaddition | Ethyl Diazoacetate, Heat | Pyrazolo-diazepine | wikipedia.org |

| Ketimine & Aldehyde | Condensation/Cyclization | Heteropolyacids (HPAs) | 1,4-Diazepine derivative | mdma.ch |

Approaches from Diamine Precursors

The use of diamine precursors is a direct and widely employed method for the synthesis of 1,4-diazepanes. A primary route involves the reductive amination of a suitable diamine with a carbonyl compound. For the synthesis of 1-(2-phenylethyl)-1,4-diazepane, this would involve the reaction of ethylenediamine (B42938) with phenylacetaldehyde (B1677652) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.govyoutube.com The reaction proceeds through the initial formation of an imine or aminal intermediate, which is then reduced in situ to the desired substituted diazepane.

Another approach is the direct alkylation of a pre-formed 1,4-diazepane (homopiperazine) ring with a suitable alkylating agent. In the context of the target molecule, this would involve the reaction of homopiperazine (B121016) with (2-bromoethyl)benzene (B7723623). google.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

A one-pot synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been reported, which involves the initial condensation of 1,4-diazepane-6-amine with a substituted benzaldehyde, followed by reductive amination with sodium borohydride. organic-chemistry.org This highlights the utility of reductive amination in functionalizing the 1,4-diazepane core.

| Diamine Precursor | Reagent | Reaction Type | Reducing Agent/Catalyst | Product | Reference |

| Ethylenediamine | Phenylacetaldehyde | Reductive Amination | NaBH₄, NaBH₃CN, or H₂/Catalyst | This compound | nih.govyoutube.com |

| 1,4-Diazepane | (2-Bromoethyl)benzene | Alkylation | Base (e.g., K₂CO₃) | This compound | google.com |

| 1,4-Diazepane-6-amine | Substituted Benzaldehyde | Reductive Amination | NaBH₄ | N-substituted-1,4-diazepane-amine | organic-chemistry.org |

Novel and Expedient Synthetic Strategies for 1,4-Diazepane Derivatives

In recent years, a number of innovative and efficient methods for the synthesis of 1,4-diazepane derivatives have emerged. These strategies often offer advantages in terms of atom economy, step economy, and milder reaction conditions.

Intermolecular Amphoteric Diamination Approaches

A notable advancement is the intermolecular amphoteric diamination of allenes. This strategy allows for the one-step synthesis of saturated 1,4-diazo heterocycles, including 1,4-diazepanes, from readily available 1,3-diamine derivatives and electron-deficient allenes. This formal [n+2] cyclization (where n=5 for diazepanes) is particularly attractive due to its mild reaction conditions and high functional group tolerance. For the synthesis of a this compound derivative, one could envision using a suitably N-(2-phenylethyl) substituted 1,3-propanediamine as the diamine component.

Synthesis from N-Propargylamines

N-Propargylamines have proven to be versatile building blocks in the synthesis of various N-heterocycles, including 1,4-diazepanes. These syntheses often proceed with high atom economy via shorter synthetic routes. While a direct synthesis of this compound from an N-propargylamine has not been explicitly reported, the general strategy could involve the reaction of an N-(2-phenylethyl)propargylamine with a suitable partner to construct the seven-membered ring.

Domino and Multicomponent Reactions for Seven-Membered Ring Formation

Domino and multicomponent reactions (MCRs) represent a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. A domino process involving the in situ generation of an aza-Nazarov reagent and its subsequent intramolecular aza-Michael cyclization has been described for the synthesis of 1,4-diazepanes. This method is step- and atom-economical and can often be performed under solvent-free conditions.

Furthermore, a novel cyclization of α-halogenoacetamides with 1-azadienes has been developed for the efficient one-pot synthesis of monocyclic 1,4-diazepinones under transition-metal-free conditions. google.com The resulting diazepinone can then be reduced to the corresponding 1,4-diazepane.

| Strategy | Key Precursors | Reaction Type | Key Features | Reference |

| Intermolecular Amphoteric Diamination | 1,3-Diamine derivative, Electron-deficient allene | [5+2] Cyclization | Mild conditions, high functional group tolerance | |

| Synthesis from N-Propargylamines | N-Propargylamine derivative | Various cyclizations | Atom economy, shorter routes | |

| Domino Reaction | 1,2-Diamine, Alkyl 3-oxohex-5-enoate | Aza-Nazarov/Aza-Michael | Step- and atom-economical, solvent-free potential | |

| Domino Reaction | α-Halogenoacetamide, 1-Azadiene | Aza-Michael/SN2 Cyclization | One-pot, transition-metal-free | google.com |

Specific Synthetic Pathways for this compound and N-Substituted Analogs

The introduction of a phenylethyl group onto the 1,4-diazepane scaffold can be achieved through several reliable methods, including direct N-alkylation, acylation followed by reduction, and reductive amination. Each approach offers distinct advantages depending on the availability of starting materials and the desired purity of the final product.

Direct N-alkylation is a primary method for synthesizing this compound. This reaction typically involves the nucleophilic substitution of a halide by the secondary amine of the 1,4-diazepane (also known as homopiperazine) ring. The key reagent for introducing the phenylethyl group is (2-bromoethyl)benzene. wikipedia.orgsigmaaldrich.comnist.gov This organobromide is a colorless liquid prepared through the free-radical addition of hydrogen bromide to styrene, which results in the anti-Markovnikov product. wikipedia.org

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, and a suitable solvent. The choice of base and solvent can influence the reaction rate and yield. While specific conditions for the direct alkylation of 1,4-diazepane with (2-bromoethyl)benzene are not extensively detailed in recent high-impact literature, the N-alkylation of similar cyclic amines is a well-established procedure. For instance, the synthesis of N-alkylated piperidines and other diazepane derivatives often employs conditions such as sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in acetonitrile. organic-chemistry.org A general representation of this strategy is the reaction of 1,4-diazepane with (2-bromoethyl)benzene.

A related strategy involves the Schmidt reaction of N-alkyl-4-piperidones, where N-phenethyl-4-piperidone can be a precursor. This piperidone is synthesized by reacting 4-piperidone (B1582916) with (2-bromoethyl)benzene. medchemexpress.comnih.gov Subsequent ring expansion via the Schmidt reaction with hydrazoic acid can yield the corresponding N-phenethyl-1,4-diazepin-5-one. medchemexpress.com

An alternative and highly effective route to N-phenethylated diazepanes is a two-step process involving acylation followed by reduction. This method avoids some of the challenges of direct alkylation, such as the potential for over-alkylation. The first step is the acylation of the 1,4-diazepane ring with a phenacetyl derivative, typically phenacetyl chloride, in the presence of a base like triethylamine (B128534) (Et₃N) in an inert solvent such as dichloromethane (B109758) (DCM). mdpi.com This reaction forms an amide, specifically 1-(phenacetyl)-1,4-diazepane.

The resulting amide is then reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), is required for this transformation. This reduction step effectively converts the carbonyl group of the acyl moiety into a methylene (B1212753) (-CH₂-) group, yielding the final this compound. This acylation-reduction sequence is a versatile strategy for synthesizing a wide array of N-substituted diazepanes. nih.gov

A study on the synthesis of novel sigma receptor ligands utilized a similar approach, starting with 1-Boc-1,4-diazepane. mdpi.com The diazepane was first acylated with various aroyl chlorides. The resulting N-acylated intermediate was then deprotected and subsequently N-alkylated, demonstrating the utility of acylation in the functionalization of the diazepine (B8756704) core. mdpi.com

Table 1: Comparison of N-Alkylation and Acylation-Reduction Strategies

| Feature | N-Alkylation with Phenylethyl Halide | Acylation-Reduction |

|---|

| Reagents | 1,4-Diazepane, (2-Bromoethyl)benzene, Base (e.g., K₂CO₃) | 1. 1,4-Diazepane, Phenacetyl chloride, Base (e.g., Et₃N) 2. Reducing agent (e.g., LiAlH₄) | | Key Intermediate | None (Direct reaction) | 1-(Phenacetyl)-1,4-diazepane (Amide) | | Primary Bond Formed | C-N single bond | 1. C-N amide bond 2. Reduction of C=O to CH₂ | | Potential Issues | Over-alkylation (di-substitution) | Use of strong, hazardous reducing agents | | Versatility | Specific to the alkyl halide used | Acyl group can be varied widely before reduction |

Reductive amination is a powerful and widely used method for forming C-N bonds and offers a direct pathway to this compound. mdpi.com This one-pot reaction involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. openpharmaceuticalsciencesjournal.com

To synthesize this compound, 1,4-diazepane is reacted with phenylacetaldehyde. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. mdpi.comopenpharmaceuticalsciencesjournal.comnih.gov

The synthesis of various 3-((1,4-diazepan-1-yl)methyl)phenyl-sulphonamide derivatives has been achieved through reductive amination as a key step. nih.gov Similarly, a series of N-alkylated 1,4-diazepane derivatives were prepared by the direct reductive amination of the corresponding N-Boc-deprotected intermediate with an aldehyde and NaCNBH₃. mdpi.com This highlights the robustness of reductive amination for introducing a variety of substituents onto the diazepine scaffold.

Table 2: Key Reagents in Reductive Amination for 1,4-Diazepane Alkylation

| Amine | Carbonyl Compound | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Diazepane | Phenylacetaldehyde | NaBH(OAc)₃ or NaBH₃CN | This compound | openpharmaceuticalsciencesjournal.comnih.gov |

| 1,4-Diazepane | 2,4-Dimethylbenzaldehyde | NaBH₃CN | 1-(2,4-Dimethylbenzyl)-1,4-diazepane | mdpi.com |

| N-ethylpiperazine | 6-Bromonicotinaldehyde | NaBH(OAc)₃ | N-ethyl-N-((6-bromopyridin-3-yl)methyl)piperazine | mdpi.com |

Green Chemistry Principles in 1,4-Diazepane Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,4-diazepanes to reduce environmental impact, improve safety, and enhance efficiency. Key areas of focus include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient technologies like microwave irradiation.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these protocols reduce waste, cost, and the hazards associated with volatile organic compounds. Several studies have reported the successful synthesis of diazepine derivatives under solvent-free conditions. For instance, the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds to form benzo-[b]-1,4-diazepines has been effectively catalyzed by reusable sulfamic acid under solvent-free conditions, providing excellent yields. chemrxiv.org

The use of solid supports and catalysts that can be easily recovered and reused is another cornerstone of green synthetic chemistry. K-10 clay has been employed as a catalyst for the solvent-free, microwave-assisted cyclization of 2'-amino (E)-4''-aza-chalcone to produce a 1,4-diazaflavone, a type of diazepine derivative. openpharmaceuticalsciencesjournal.com Similarly, heteropolyacids have been shown to be efficient and recyclable catalysts for the synthesis of 1,4-diazepine derivatives, often in greener solvents like ethanol (B145695) or even under solvent-free conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. mdpi.com The technology is particularly well-suited for the synthesis of heterocyclic compounds.

The formation of diazepine rings and their derivatives has been shown to benefit greatly from microwave irradiation. The synthesis of spiro-benzo mdpi.comopenpharmaceuticalsciencesjournal.comdiazepine derivatives has been carried out using a multi-phase nano-titania catalyst under microwave irradiation. In another example, a library of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was synthesized in very high yields (86–96%) via a one-pot, three-component reaction under solvent-free, microwave-assisted conditions. A comparison with conventional heating demonstrated the superiority of the microwave approach.

The cyclization of chalcone (B49325) derivatives to form 1,4-diazaflavones has been achieved in just two minutes under microwave irradiation using K-10 clay as a catalyst, showcasing a dramatic reduction in reaction time and energy consumption. openpharmaceuticalsciencesjournal.com These examples underscore the significant potential of microwave technology to create more sustainable synthetic routes for complex molecules like substituted 1,4-diazepanes.

Continuous-Flow Chemistry Applications for Waste Minimization

The application of continuous-flow chemistry to the synthesis of 1,4-diazepane systems represents a significant advancement in sustainable chemical manufacturing. researchgate.net This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and a considerable reduction in waste generation. researchgate.netmit.edu

In a continuous-flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mit.edu This approach allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. The reduced volume of reactants at any given moment minimizes the risks associated with handling hazardous materials. mit.edu

A key benefit of flow chemistry is the significant minimization of waste. researchgate.net This is achieved through several mechanisms:

Improved Yields: Precise control often leads to fewer byproducts, reducing the need for extensive purification and the associated solvent waste.

Solvent Reduction: The high surface-area-to-volume ratio in flow reactors can enhance reaction rates, sometimes allowing for the use of less solvent or even solvent-free conditions.

In-line Purification: Continuous-flow systems can be integrated with in-line purification techniques, such as liquid-liquid extraction or chromatography, which can be more efficient and use fewer materials than batch-wise purification.

For the synthesis of N-substituted 1,4-diazepanes like this compound, a potential continuous-flow process could involve the reaction of 1,4-diazepane with a phenylethylating agent within a heated reactor coil. The product stream could then be directly subjected to an in-line purification step to isolate the desired compound, thereby streamlining the process and reducing the environmental footprint.

Biocatalytic Approaches in Chiral 1,4-Diazepane Construction

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral molecules. semanticscholar.orgresearchgate.net Enzymes, with their inherent stereoselectivity, offer a powerful tool for constructing chiral centers with high precision, often under mild and environmentally friendly conditions. semanticscholar.orgmdpi.com

For the construction of chiral 1,4-diazepane scaffolds, several biocatalytic strategies can be envisioned:

Kinetic Resolution: A racemic mixture of a 1,4-diazepane derivative can be treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopurified substrate.

Asymmetric Synthesis: Prochiral starting materials can be converted into a single enantiomer of a chiral product using enzymes like ketoreductases or transaminases. researchgate.netunimi.it

Imine reductases (IREDs) have shown particular promise in the synthesis of chiral cyclic amines. mdpi.com In the context of 1,4-diazepanes, a key intermediate could be an enamine or imine within the seven-membered ring, which could then be asymmetrically reduced by an IRED to yield a chiral 1,4-diazepane. For instance, the synthesis of the suvorexant diazepane core has been achieved with excellent enantiopurity using evolved imine reductases. mdpi.com This approach highlights the potential for developing biocatalytic routes to chiral N-substituted 1,4-diazepanes.

| Enzyme Class | Application in Chiral Synthesis | Potential for 1,4-Diazepane |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to chiral alcohols. | Reduction of a ketone-functionalized 1,4-diazepane precursor. |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones. researchgate.net | Introduction of a chiral amino group onto a 1,4-diazepane scaffold. |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines. mdpi.com | Asymmetric reduction of a cyclic imine intermediate to form a chiral 1,4-diazepane. |

| Lipases | Kinetic resolution of racemic alcohols and esters. | Resolution of a racemic 1,4-diazepane derivative bearing a hydroxyl or ester group. |

Retrosynthetic Analysis of 1,4-Diazepane Scaffolds and N-Substituted Systems

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This approach allows for the logical planning of a synthetic route.

Retrosynthesis of the Unsubstituted 1,4-Diazepane Scaffold:

The 1,4-diazepane ring can be conceptually disconnected at the C-N bonds. A common retrosynthetic approach involves a double reductive amination between a C3 dialdehyde (B1249045) or its equivalent and a C2 diamine.

Target Molecule: 1,4-Diazepane

Transform: Double Amide Formation followed by Reduction, or Double Reductive Amination.

Precursors: Ethylenediamine and a three-carbon dicarbonyl equivalent (e.g., malonic acid or its derivatives).

Retrosynthesis of this compound:

For an N-substituted system like this compound, the primary disconnection is at the N-alkyl bond.

Target Molecule: this compound

Transform: N-Alkylation

Precursors: 1,4-Diazepane and a phenylethylating agent (e.g., 2-phenylethyl bromide or phenylethyl tosylate).

An alternative retrosynthetic route could involve building the substituted ring system directly.

Target Molecule: this compound

Transform: Cyclization

Precursors: N-(2-Phenylethyl)ethylenediamine and a three-carbon dielectrophile (e.g., 1,3-dibromopropane).

Chemical Transformations and Ring System Modifications of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Substitution: The secondary amines of the 1,4-diazepane ring are nucleophilic and can be readily functionalized through reactions such as:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on one or both nitrogen atoms. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups. nih.gov

Ring System Modifications: The 1,4-diazepane ring itself can be modified, although this is often more complex than substitution on the nitrogen atoms.

Ring Opening: Under certain conditions, the seven-membered ring can be cleaved. For example, treatment of azetidine-fused 1,4-benzodiazepines with methyl chloroformate can lead to ring-opened products. nih.govmdpi.com

Ring Expansion/Contraction: While less common, skeletal rearrangements could potentially be used to alter the ring size.

Annulation: Fused-ring systems can be constructed, as seen in the synthesis of various benzodiazepine (B76468) derivatives where the diazepine ring is fused to an aromatic ring. mdpi.comjocpr.com

| Transformation | Reagents/Conditions | Resulting Functional Group/Modification |

| N-Alkylation | Alkyl halide, base | N-Alkyl diazepine |

| N-Acylation | Acyl chloride, base | N-Acyl diazepine (amide) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or H₂, Pd/C | N-Alkyl diazepine |

| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl diazepine (sulfonamide) |

| Ring Opening | e.g., Methyl chloroformate on fused systems nih.govmdpi.com | Cleavage of the diazepine ring |

Conformational Analysis and Stereochemistry of 1,4 Diazepanes

Spectroscopic Probes for Conformational Behavior

Spectroscopic techniques are powerful tools for investigating the conformational behavior of 1,4-diazepanes in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying the conformation of 1,4-diazepanes in solution. Both ¹H and ¹³C NMR provide valuable information about the time-averaged conformation and the dynamics of conformational exchange processes. For instance, studies on N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have utilized NMR spectroscopy to reveal an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov

X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state. This technique has been instrumental in determining the solid-state conformations of various 1,4-diazepane derivatives. For example, the crystal structure of homopiperazine (B121016) (hexahydro-1,4-diazepine) reveals a conformation with an N–C–C–N torsion angle of 58.2(4)°, which is indicative of a near-ideal chair-type conformation at one end of the molecule. mdpi.comresearchgate.net This conformation is slightly distorted due to the presence of the additional atom in the seven-membered ring. mdpi.comresearchgate.net

In another example, X-ray crystallography, in conjunction with NMR and molecular modeling, showed that N,N-disubstituted-1,4-diazepane orexin receptor antagonists adopt a twist-boat conformation in the solid state, which is stabilized by an intramolecular π-stacking interaction. nih.gov This information is critical as it suggests that this conformation may be the bioactive one. nih.gov

| Compound | Technique | Key Findings |

| N,N-disubstituted-1,4-diazepane orexin receptor antagonists | NMR Spectroscopy, X-ray Crystallography | Exist in a low-energy twist-boat conformation with intramolecular π-stacking. nih.gov |

| Homopiperazine (Hexahydro-1,4-diazepine) | X-ray Crystallography | Adopts a near chair-type conformation in the solid state. mdpi.comresearchgate.net |

Computational Modeling of 1,4-Diazepane Conformations

Computational methods are increasingly used to complement experimental data and provide a deeper understanding of the conformational landscape of 1,4-diazepanes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. coe.edu DFT calculations are widely employed to optimize the geometry of different possible conformations of 1,4-diazepane derivatives and to determine their relative energies. ijnc.ir These calculations can help to identify the most stable conformations and to understand the factors that govern their stability. For instance, DFT calculations can be used to model the intramolecular interactions, such as hydrogen bonding and steric hindrance, that influence the ring's shape.

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational changes that a molecule undergoes over time. mdpi.com In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule. mdpi.com This technique is particularly useful for studying the flexibility of the 1,4-diazepane ring and the transitions between different conformational states. nih.govfrontiersin.org MD simulations can also be used to study the influence of the solvent environment on the conformational preferences of the molecule. nih.gov The data from MD simulations can be used to calculate various properties, such as root mean square deviation (RMSD) and root mean square fluctuations (RMSF), which provide insights into the stability and flexibility of the molecule. frontiersin.org

| Computational Method | Application in 1,4-Diazepane Studies |

| Density Functional Theory (DFT) | Geometry optimization of conformers, calculation of relative energies, and analysis of intramolecular interactions. coe.eduijnc.ir |

| Molecular Dynamics (MD) | Simulation of conformational dynamics, exploration of conformational space, and study of solvent effects. mdpi.comnih.govfrontiersin.org |

Key Conformational Isomers of the 1,4-Diazepane Ring System

The 1,4-diazepane ring, being a seven-membered ring, is inherently non-planar and can exist in several conformational isomers. researchgate.net The most common and energetically favorable conformations are typically variations of the chair and boat forms.

Even in the absence of stereogenic centers, the non-planar nature of the diazepine (B8756704) ring can lead to conformational chirality, where the molecule and its mirror image are non-superimposable. researchgate.net This phenomenon, known as atropisomerism, has been observed in related systems like 1,4-benzodiazepines, which exist as a mixture of rapidly interconverting conformational enantiomers in solution. researchgate.netacs.org The energy barrier for this interconversion is a key factor in determining whether the individual atropisomers can be isolated.

For the parent 1,4-diazepane (homopiperazine), a chair-like conformation is often observed in the solid state. mdpi.comresearchgate.net However, the presence of substituents, such as the 2-phenylethyl group in 1-(2-phenylethyl)-1,4-diazepane, can significantly alter the conformational preferences. As seen with other N,N'-disubstituted 1,4-diazepanes, a twist-boat conformation can become the dominant low-energy form, driven by favorable intramolecular interactions. nih.gov

The key conformational isomers for the 1,4-diazepane ring system include:

Chair conformations: These are typically lower in energy for the unsubstituted ring.

Boat conformations: These are generally higher in energy but can be stabilized by substituents.

Twist-boat conformations: These are often found to be the lowest energy conformations for substituted 1,4-diazepanes, particularly when intramolecular interactions can stabilize this arrangement. nih.gov

Chair and Twist-Boat Conformations of the Seven-Membered Ring

The conformational landscape of the 1,4-diazepane ring is primarily dominated by chair and twist-boat forms. wikipedia.orgupenn.edu Unlike the well-defined chair conformation of cyclohexane, the seven-membered diazepine ring exhibits greater flexibility. researchgate.net The chair conformation of 1,4-diazepane is characterized by a pseudo-chair arrangement, which can exist in two rapidly interconverting forms through a process known as a ring flip. youtube.com

The twist-boat conformation is another low-energy conformation available to the 1,4-diazepane ring. nih.gov This conformation is characterized by a twisted, non-planar arrangement that minimizes some of the steric and torsional strains present in a pure boat conformation. youtube.comyoutube.com The relative energies of the chair and twist-boat conformations are often very close, and the preferred conformation can be influenced by the nature and position of substituents on the ring. upenn.edu

Studies combining NMR spectroscopy, X-ray crystallography, and molecular modeling have been instrumental in elucidating the preferred conformations of substituted 1,4-diazepanes. nih.gov For instance, in certain N,N'-disubstituted 1,4-diazepane orexin receptor antagonists, a twist-boat conformation was identified as the low-energy state, stabilized by intramolecular π-stacking interactions. nih.gov

| Conformation | Key Characteristics | Relative Energy |

| Chair | Pseudo-chair arrangement, undergoes ring flipping. | Generally low energy. |

| Twist-Boat | Twisted, non-planar structure. | Often close in energy to the chair form, can be the global minimum. upenn.edu |

| Boat | Higher energy transition state between twist-boat forms. wikipedia.org | Higher energy than chair and twist-boat. |

| Half-Chair | High-energy transition state during ring inversion. wikipedia.org | Highest energy transition state. |

Influence of Substituents on Ring Conformation and Energetics

The presence of substituents on the 1,4-diazepane ring can have a profound impact on its conformational preferences and the energy barriers between different conformations. The size, stereochemistry, and electronic properties of the substituents dictate the most stable arrangement by influencing steric and electronic interactions within the molecule.

For example, in the case of this compound, the phenylethyl group at the N1 position will preferentially occupy an equatorial position in the chair conformation to minimize steric hindrance. This preference can shift the equilibrium between the two chair forms.

Research on various substituted 1,4-diazepanes has shown that bulky substituents tend to favor conformations where they can adopt a pseudo-equatorial orientation. nih.gov In some instances, the presence of specific substituents can lead to a reversal in the relative stability of the chair and twist-boat conformations, making the twist-boat the more populated form.

Investigating Nitrogen Inversion and Ring Flipping Dynamics

The 1,4-diazepane ring is a dynamic system that undergoes two primary conformational processes: nitrogen inversion and ring flipping. Nitrogen inversion refers to the rapid pyramidal inversion at the nitrogen atoms, while ring flipping involves the interconversion between different ring conformations, such as the two chair forms.

These dynamic processes are often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers (activation energies) associated with these conformational changes.

The rates of nitrogen inversion and ring flipping are influenced by the substituents on the nitrogen atoms and the carbon backbone of the diazepine ring. For instance, the presence of bulky substituents can hinder these processes, leading to higher energy barriers. The interconversion between conformational enantiomers in certain 1,4-benzodiazepines, a related class of compounds, occurs through a ring inversion mechanism with a calculated energetic barrier of about 17.6 kcal/mol for diazepam. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling in 1,4 Diazepane Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-diazepane derivatives. These methods, rooted in quantum mechanics, provide a quantitative description of the electronic distribution and energy of molecules, which in turn dictates their chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com The energy and spatial distribution of these orbitals are crucial in understanding and predicting chemical reactions. youtube.comwikipedia.org

For 1,4-diazepane derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. For instance, in reactions involving protonation, the HOMO's location can predict the most basic site within the molecule. youtube.com The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In a study of 1,4-benzodiazepine (B1214927) derivatives, Density Functional Theory (DFT) was used to calculate HOMO and LUMO energies. These calculations provided insights into the electronic structure and were correlated with the minimum effective dose. dntb.gov.ua While specific HOMO-LUMO energy values for 1-(2-Phenylethyl)-1,4-diazepane are not detailed in the provided results, the general principles of FMO theory are broadly applicable to this class of compounds. The analysis of these frontier orbitals is essential for designing derivatives with desired reactivity profiles.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comchemrxiv.orgscinapse.io It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential.

MESP analysis can identify electron-rich areas, such as those around lone pairs of electrons on nitrogen and oxygen atoms, and π-systems, which are key to understanding non-covalent interactions and the initial steps of chemical reactions. mdpi.com The topography of the MESP, including the location and values of its critical points, can be used to explore bonding and reactivity patterns. mdpi.com For instance, the negative-valued MESP critical points can act as attractors for cations. mdpi.com

Reaction Pathway and Transition State Analysis in 1,4-Diazepane Synthesis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of 1,4-diazepane derivatives. By calculating the potential energy surface for a reaction, chemists can identify the most favorable reaction pathways, intermediates, and transition states.

For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines involves a one-pot reaction that can yield mono-, di-, or tri-substituted products. nih.gov Quantum chemical calculations, specifically DFT, were employed to investigate the reaction mechanism of the formation of the trialkylated compound. nih.gov The study focused on a direct reductive amination pathway where a secondary endocyclic nitrogen atom attacks a free carbonyl group. nih.gov This analysis helps in understanding the factors that control the product distribution and allows for the optimization of reaction conditions to favor the desired product. nih.gov

Similarly, various synthetic routes for 1,4-diazepine and 1,5-benzodiazepine derivatives have been developed using catalysts like Keggin-type heteropolyacids. nih.gov Computational analysis of these reaction pathways can provide insights into the role of the catalyst and the energetics of different steps, aiding in the development of more efficient synthetic procedures. nih.gov The synthesis of 1,4-diazepines has been a subject of interest for decades due to their wide range of biological activities. benthamscience.com

Molecular Docking Studies for Ligand-Target Interactions (Molecular Level)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a 1,4-diazepane derivative, might interact with a biological target, typically a protein or nucleic acid. nih.govbenthamscience.com

Prediction of Binding Pockets and Interaction Modes

Molecular docking simulations can identify the most probable binding site of a ligand on a receptor and predict its binding conformation and affinity. benthamscience.com This is achieved by sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding energy. nih.gov

For derivatives of 1,4-diazepane, which are known to interact with various receptors, docking studies are crucial for understanding their mechanism of action. For example, docking studies of 1,4-benzodiazepine derivatives with the GABAA receptor have been used to model the binding site and understand the orientation of key structural features like the C5-phenyl group within the binding pocket. nih.gov These studies can reveal that the binding pocket is formed at the interface of different subunits of the receptor. nih.gov

In a study on novel 1,4-diazepane derivatives as factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov Docking studies would have been instrumental in this design process, predicting how different substituents on the diazepane ring would fit into and interact with the binding pocket.

Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, pi-stacking)

Once a plausible binding mode is predicted, a detailed analysis of the non-covalent interactions between the ligand and the target is performed. These interactions, which include hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-receptor complex. benthamscience.com

The analysis of these interactions provides a molecular basis for the observed binding affinity and selectivity. For instance, in the context of 1,4-benzodiazepine derivatives binding to the GABAA receptor, docking studies can identify key hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the binding pocket. benthamscience.com The presence or absence of these interactions for different derivatives can explain their varying potencies.

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool in drug discovery and development, offering detailed insights into the dynamic nature of molecular systems. nih.gov These simulations provide a lens through which the complex and fleeting interactions between a ligand and its receptor can be observed over time, capturing a range of conformational changes and energetic properties that are crucial for understanding biological activity. In the context of 1,4-diazepane research, MD simulations are instrumental in elucidating the behavior of substituted diazepanes, such as this compound, within a biological environment.

The insights gained from these simulations are multifaceted. They can reveal the stability of a ligand-receptor complex, map out the key intermolecular interactions that govern binding, and provide a quantitative measure of binding affinity through advanced computational techniques. lookchem.comrowan.edu This information is invaluable for the rational design and optimization of novel therapeutic agents based on the 1,4-diazepane scaffold.

The conformational flexibility of a ligand is a critical determinant of its ability to bind effectively to a receptor. For cyclic structures like the 1,4-diazepane ring system, understanding the accessible conformations is key. The seven-membered diazepane ring is inherently flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of substituents, like the phenylethyl group in this compound, can significantly influence the conformational landscape of the ring.

Computational studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can exist in an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. lookchem.comnih.gov This "U-shaped" structure is thought to mimic the bioactive conformation, suggesting that pre-organization of the ligand into a receptor-compatible shape can reduce the entropic penalty of binding. lookchem.com For this compound, the phenyl ring of the phenylethyl group could similarly engage in intramolecular interactions, favoring specific ring conformations.

Molecular dynamics simulations are employed to explore this conformational flexibility within the confines of a receptor's binding site. By simulating the trajectory of the ligand-receptor complex, researchers can analyze how the ligand adapts its shape to fit the binding pocket. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of a group of atoms over time from a reference structure, providing a measure of the stability of the ligand's conformation. A stable RMSD value over the course of a simulation suggests that the ligand has settled into a favorable binding pose. In a study of diazepane-based sigma receptor ligands, the RMSD of a potent benzofurane derivative remained below 0.4 nm, indicating a stable conformation within the active site, whereas a less active analog showed significant conformational changes with an RMSD greater than 1.0 nm. nih.gov

The RMSF assesses the fluctuation of individual atoms or residues around their average position, highlighting the flexible regions of the molecule. For a substituted 1,4-diazepane, RMSF analysis can pinpoint which parts of the diazepane ring and its substituents exhibit the most significant movement within the binding site. In the aforementioned study of sigma receptor ligands, larger RMSF values were observed for residues in a helical region of the protein that delimits the binding pocket but does not directly interact with the ligands. nih.gov

Table 1: Representative Molecular Dynamics Simulation Parameters for Conformational Flexibility Analysis of Substituted 1,4-Diazepanes

| Parameter | Description | Typical Values/Observations for Diazepane Analogs |

| Simulation Time | The duration of the molecular dynamics simulation. | 250 ns nih.gov |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. | Stable conformations show RMSD < 0.4 nm. nih.gov |

| RMSF of Protein | Root Mean Square Fluctuation of the protein's alpha-carbon atoms. | Peaks in RMSF (> 0.5 nm) can indicate flexible loop regions near the binding site. nih.gov |

| Key Conformations | Predominant conformations adopted by the diazepane ring. | Twist-boat conformations have been observed in N,N-disubstituted diazepane antagonists. lookchem.comnih.gov |

Ligand-Receptor Complex Stability and Binding Affinity Simulations

Beyond assessing flexibility, molecular dynamics simulations are crucial for evaluating the stability of the ligand-receptor complex and estimating the binding affinity. A stable complex is characterized by the persistence of key intermolecular interactions and the maintenance of the ligand's binding pose over the simulation time.

For a more quantitative assessment of binding affinity, the data from MD simulations can be used in conjunction with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with a continuum solvation model. This allows for the estimation of the binding free energy (ΔG_bind), which is a key indicator of ligand potency. For example, a molecular docking study of a 1,4-diazepane derivative with the human estrogen receptor revealed a good docking score of -8.9 kcal/mol, indicating favorable binding. nih.gov While this is a static measure, coupling it with MD simulations provides a more dynamic and often more accurate picture of the binding energetics.

The stability of the protein-ligand complex is also reflected in the RMSD of the protein backbone. A stable protein RMSD throughout the simulation indicates that the binding of the ligand does not induce significant destabilizing conformational changes in the receptor. In the study of diazepane-based sigma receptor ligands, the protein backbone's radius of gyration remained constant at 1.6 nm for the simulated systems, suggesting that the binding of the ligands did not cause major rearrangements of the protein structure. nih.gov

Table 2: Key Parameters from Ligand-Receptor Complex Stability and Binding Affinity Simulations of Analogous Diazepane Systems

| Parameter | Description | Example Finding for Diazepane Analogs |

| Binding Free Energy (ΔG_bind) | The calculated free energy change upon ligand binding. | Docking scores, a proxy for binding affinity, have been reported in the range of -8.9 kcal/mol for some diazepane derivatives. nih.gov |

| Protein RMSD | Root Mean Square Deviation of the protein backbone atoms. | Stable protein backbones with minimal deviation suggest a stable complex. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A constant Rg of 1.6 nm was observed for a receptor in complex with diazepane ligands, indicating no significant protein unfolding. nih.gov |

| Key Interactions | Persistent intermolecular forces between the ligand and receptor. | Hydrogen bonds and hydrophobic interactions are commonly observed. nih.gov |

Structure Activity Relationship Sar Studies of 1,4 Diazepane Derivatives Molecular Interaction Focus

Principles and Methodologies of SAR in 1,4-Diazepane Chemistry

The fundamental principle of SAR lies in the systematic modification of a lead compound's structure to observe the resulting changes in its biological activity. In the context of 1,4-diazepane chemistry, this involves altering various parts of the molecule, including the substituents on the nitrogen and carbon atoms of the diazepane ring, as well as any fused ring systems. The goal is to identify the key structural features, or pharmacophores, that are essential for molecular recognition and binding to a specific biological target. chemisgroup.usresearchgate.net

Methodologies employed in SAR studies of 1,4-diazepane derivatives are diverse and often complementary:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of large libraries of related 1,4-diazepane analogs with systematic variations in their structure. This high-throughput approach enables a broad exploration of the chemical space around a lead compound.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. The aim is to improve the compound's potency, selectivity, or metabolic stability while retaining the desired biological activity.

Conformational Analysis: The seven-membered diazepine (B8756704) ring can adopt various conformations, which can significantly impact its ability to bind to a receptor. chemisgroup.us Computational methods and spectroscopic techniques like NMR are used to study the preferred conformations of different derivatives and how these relate to their activity.

Molecular Modeling and Docking: Computer-aided drug design (CADD) plays a crucial role in modern SAR studies. chemisgroup.us Molecular docking simulations can predict the binding mode of 1,4-diazepane derivatives within the active site of a target protein, providing a rational basis for designing new analogs with enhanced interactions. chemisgroup.us

Elucidating Molecular Determinants for Specific Interactions

The 1-(2-Phenylethyl)-1,4-diazepane scaffold features a phenylethyl group on one of the nitrogen atoms. This moiety is significant for several reasons:

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar pockets within a receptor's binding site. researchgate.net These interactions are often a major driving force for binding affinity.

Aromatic Interactions: The aromatic ring can also participate in π-π stacking or cation-π interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein.

Conformational Flexibility: The ethyl linker provides a degree of conformational flexibility, allowing the phenyl group to orient itself optimally within the binding pocket.

Research on various 1,4-diazepane derivatives has highlighted the importance of N-substituents. For instance, in a series of 1,4-diazepane-based sigma receptor (σR) ligands, bulky substituents on the diazepane spacer were found to retain or even improve affinity for both σ1 and σ2 receptor subtypes. nih.gov This suggests that the size and nature of the N-substituent can be tailored to achieve desired receptor interactions.

Modifications to the carbon and nitrogen atoms within the 1,4-diazepane ring itself can also have a profound impact on the compound's interaction profile. The diazepine ring is considered highly flexible for structural modifications. chemisgroup.us

Ring Conformation: Substituents on the carbon atoms of the diazepane ring can influence its conformational preferences. This can, in turn, affect the spatial orientation of the N-substituents and their ability to interact with the target.

Introduction of Additional Functional Groups: Introducing functional groups, such as hydroxyl or carbonyl groups, onto the ring can create new opportunities for hydrogen bonding or other polar interactions with the receptor.

Chirality: The introduction of substituents on the carbon atoms can create chiral centers. The different enantiomers of a chiral 1,4-diazepane derivative often exhibit different biological activities, highlighting the importance of stereochemistry in molecular recognition.

For example, in studies on 1,4-benzodiazepines, a related class of compounds, substitutions at various positions on the diazepine ring have been shown to significantly affect their activity as anxiolytics and anticonvulsants. chemisgroup.us While very little alteration is possible on a fused benzene (B151609) ring, the diazepine ring offers a versatile platform for structural modifications. chemisgroup.us

Quantitative Structure-Activity Relationship (QSAR) Approaches for 1,4-Diazepane Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

QSAR studies on 1,4-diazepane analogs involve the calculation of various physicochemical descriptors for each molecule and correlating them with their experimentally determined biological activity. slideshare.net These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and various topological indices. frontiersin.org

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common descriptor. frontiersin.org

A study on 4-N-aryl- chemisgroup.usresearchgate.netdiazepane ureas as CXCR3 receptor inhibitors developed a linear QSAR model that identified several key descriptors affecting their inhibitory activity. nih.gov The model revealed that descriptors such as 3k, ChiInf8, ChiInf0, AtomCompTotal, and ClogP significantly influenced the inhibition of the CXCR3 receptor. nih.gov This information provides valuable guidelines for designing new and potent CXCR3 antagonists. nih.gov

Table 1: Physicochemical Descriptors Used in QSAR Studies of 1,4-Diazepane Analogs

| Descriptor Category | Examples | Significance in Molecular Interaction |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Influence electrostatic interactions, hydrogen bonding, and charge transfer with the target. frontiersin.org |

| Steric | Molecular Weight, Molar Volume, Topological Indices | Determine the fit of the molecule into the binding pocket and can influence van der Waals interactions. frontiersin.org |

| Hydrophobic | Partition Coefficient (logP), Water Solubility (logS) | Crucial for membrane permeability and hydrophobic interactions within the binding site. frontiersin.org |

This table is for illustrative purposes and the specific descriptors used can vary depending on the study.

Once a statistically significant correlation between physicochemical descriptors and biological activity is established, a predictive QSAR model can be developed. youtube.com These models are typically generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. nih.govresearchgate.net

The primary goal of developing these models is to predict the biological activity of newly designed, yet unsynthesized, 1,4-diazepane analogs. youtube.com This in silico screening approach allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

The development of a robust QSAR model involves several key steps: youtube.com

Data Set Selection: A diverse set of 1,4-diazepane derivatives with accurately measured biological activity is required.

Descriptor Calculation: A wide range of physicochemical descriptors is calculated for each molecule in the dataset.

Model Building and Validation: The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. youtube.com Rigorous statistical validation is crucial to ensure the model is not overfitted and has good predictive ability for new compounds.

Mechanistic Interpretation: The descriptors included in the final QSAR model can provide insights into the key structural features that are important for activity, thus guiding the design of new molecules. nih.gov

For instance, a QSAR model for 4-N-aryl- chemisgroup.usresearchgate.netdiazepane ureas was developed using multiple linear regression, providing a tool for predicting the inhibition of the CXCR3 receptor. nih.gov Such models serve as a valuable first step in the design of novel and potent antagonists. nih.gov

Mechanism of Molecular Interaction and Receptor Binding for 1,4 Diazepane Scaffolds

Allosteric Modulation Mechanisms of Seven-Membered Nitrogen Heterocycles (General to Scaffold)

Seven-membered nitrogen heterocycles, including the 1,4-diazepane scaffold, are notable for their ability to act as allosteric modulators. Allosteric modulation involves a ligand binding to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site where the endogenous ligand binds. This binding event induces a conformational change in the receptor, which in turn alters the receptor's affinity or efficacy for the endogenous ligand.

A classic example of this mechanism is seen with benzodiazepines, which contain a fused diazepine (B8756704) ring and act as positive allosteric modulators of the GABA-A receptor. nih.govnih.gov When a benzodiazepine (B76468) binds to its allosteric site on the GABA-A receptor, it does not open the chloride channel by itself. Instead, it enhances the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to an increased flow of chloride ions and greater neuronal inhibition. nih.gov This modulation can be positive (a PAM enhances the endogenous ligand's effect), negative (a NAM reduces the effect), or neutral (a SAM binds but has no effect, blocking both PAMs and NAMs).

The flexible, non-planar structure of seven-membered rings like 1,4-diazepane allows them to adapt to the complex topology of allosteric binding sites, which are often less conserved than orthosteric sites. This can lead to higher selectivity for specific receptor subtypes. The binding at an allosteric site can influence the protein's dynamics and shift its conformational equilibrium, stabilizing either an active or inactive state. nih.govnih.gov

Identification of Molecular Targets and Their Binding Sites in Research Context

The 1,4-diazepane scaffold has been incorporated into compounds designed to interact with a variety of molecular targets, underscoring its versatility.

Factor Xa (fXa): In the development of new antithrombotic drugs, a series of 1,4-diazepane derivatives were designed as inhibitors of Factor Xa, a critical serine protease in the blood coagulation cascade. The 1,4-diazepane moiety was specifically engineered to interact with the S4 aryl-binding pocket of the fXa active site. nih.gov

Sigma Receptors (σR): Derivatives containing the 1,4-diazepane scaffold have been developed as ligands for sigma receptors, particularly the σ1R subtype. nih.gov Computational docking studies suggest these ligands interact with the σ1R active site. For example, one potent benzofurane-diazepane derivative was shown to slide deep into the binding pocket, with its benzene (B151609) ring interacting with Trp164 and Phe133, and forming a hydrogen bond with Thr181. nih.gov The binding is further stabilized by hydrophobic interactions with residues such as Leu105, Ile124, and Tyr103. nih.gov

Lymphocyte Function-Associated Antigen-1 (LFA-1): A library of 1,4-diazepane-2,5-diones was found to yield potent antagonists of the LFA-1/ICAM-1 interaction, which is crucial for immune cell adhesion. nih.gov These compounds are believed to bind to an allosteric site within the I-domain of LFA-1, known as the I-domain allosteric site (IDAS). nih.gov

HIV-1 Proteins: The related 1,5-dihydrobenzo[b] nih.govnih.govdiazepine-2,4-dione scaffold has been identified in inhibitors of HIV-1 capsid assembly. nih.gov Some derivatives were also found to inhibit the HIV reverse transcriptase enzyme. nih.gov

Other Targets: The 1,4-diazepane structure is also present in compounds investigated as inhibitors of farnesyltransferase and in molecules designed to prevent the aggregation of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. nih.gov

| Target | Compound Class | Binding Site/Interaction Details | Reference |

|---|---|---|---|

| Factor Xa | 1,4-Diazepane derivatives | S4 aryl-binding domain of the active site | nih.gov |

| Sigma-1 Receptor (σ1R) | Benzofurane-diazepane derivatives | Active site pocket, H-bond with Thr181, interactions with Trp164, Phe133 | nih.gov |

| LFA-1 | 1,4-Diazepane-2,5-diones | I-domain allosteric site (IDAS) | nih.gov |

| HIV-1 Capsid | 1,5-Dihydrobenzo[b] nih.govnih.govdiazepine-2,4-diones | Inhibits protein assembly | nih.gov |

Enzyme Inhibition Studies (Molecular Level Investigations)

The inhibitory potential of compounds featuring the 1,4-diazepane scaffold is typically quantified using in vitro enzyme inhibition assays. These experiments are crucial for determining an inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Commonly used methods include:

Spectrophotometric or Fluorometric Assays: These assays use a substrate that, when acted upon by the enzyme, produces a colored or fluorescent product. The rate of product formation is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Radiometric Assays: These involve using a radiolabeled substrate. The reaction is stopped, and the labeled product is separated from the unreacted substrate to quantify enzyme activity.

LC-MS/MS Analysis: For complex systems, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to directly measure the depletion of the substrate or the formation of the product with high specificity and sensitivity.

For example, the inhibition of Factor Xa by diazepane derivatives was measured by determining the IC50 value, with potent compounds showing activity in the nanomolar range. nih.gov Similarly, studies on phosphodiesterase (PDE) inhibition by diazepam involved biochemical assays with isolated PDE isoenzymes to confirm its selective action. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling. Inhibitors based on the diazepine scaffold have been designed to target these enzymes. The primary mechanism of inhibition involves a functional group on the inhibitor, known as a zinc-binding group (ZBG), which chelates the catalytic Zn²⁺ ion in the active site of the MMP. nih.gov This interaction blocks the enzyme's ability to bind and cleave its natural substrates. nih.gov In addition to chelating the zinc ion, side chains of the inhibitor can form non-covalent interactions with specificity pockets (S1', S2', etc.) within the enzyme's active site, which contributes to the inhibitor's potency and selectivity for different MMP subtypes. nih.gov

Phosphodiesterases (PDEs): PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby terminating their signaling pathways. nih.gov The benzodiazepine diazepam, which contains a diazepine ring, has been shown to act as a selective inhibitor of PDE4. nih.gov Biochemical studies revealed that diazepam inhibits PDE4 in a non-competitive manner. This means it does not bind to the same active site as the substrate (cAMP) but rather to an allosteric site. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov By inhibiting PDE4, these compounds increase intracellular levels of cAMP, which can lead to various cellular responses, including smooth muscle relaxation. nih.gov

| Enzyme Family | Inhibitor Scaffold | Molecular Basis of Inhibition | Reference |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Diazepine analogs | Chelation of the catalytic Zn²⁺ ion in the active site by a zinc-binding group (ZBG). Additional interactions with specificity pockets. | nih.gov |

| Phosphodiesterase 4 (PDE4) | Diazepam (Benzodiazepine) | Non-competitive (allosteric) inhibition, preventing cAMP degradation. | nih.gov |

Ligand-Induced Conformational Changes in Target Proteins Upon Binding

The binding of a ligand to a protein is not a simple lock-and-key event but a dynamic process that often involves conformational changes in both the ligand and the protein. nih.govnih.gov This principle of "induced fit" posits that the protein structure is flexible and that the binding of a ligand can shift the protein's conformational equilibrium to favor a specific state. nih.gov

For the 1,4-diazepane scaffold, detailed conformational analyses have been conducted, particularly for a series of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. Using NMR spectroscopy, X-ray crystallography, and molecular modeling, researchers discovered that these molecules exist in an unexpected low-energy, U-shaped conformation. This shape is stabilized by two key features:

Intramolecular π-stacking: An interaction between aromatic rings within the molecule.

Twist-boat ring conformation: The seven-membered diazepane ring adopts a specific non-chair conformation.

This pre-organized, low-energy conformation is thought to mimic the bioactive conformation required for binding to the orexin receptor. By already being in a shape that is favorable for binding, the ligand pays a smaller entropic penalty upon interacting with the receptor, which can contribute to higher binding affinity. The binding of this "pre-fit" ligand then stabilizes a particular conformational state of the receptor, leading to its antagonism. This suggests that the ligand doesn't just fit into a rigid receptor but actively participates in shaping the final, functional ligand-receptor complex. nih.gov This induced conformational shift is a fundamental mechanism by which ligands like those based on the 1,4-diazepane scaffold exert their biological effects. biorxiv.org

Advanced Analytical Techniques in 1,4 Diazepane Characterization

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the verification of newly synthesized compounds, providing highly accurate mass measurements that confirm elemental composition. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) analyzers allow for the precise determination of molecular weights, which is a critical first step in characterization.

In the analysis of novel 1,4-diazepane derivatives, HRMS confirms the mass of the synthesized product, ensuring that the expected chemical transformations have taken place. For "1-(2-Phenylethyl)-1,4-diazepane," HRMS would verify the addition of the phenylethyl group to the diazepane core. Further structural details are revealed through tandem mass spectrometry (MS/MS). In this technique, the parent molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. Key fragments for "this compound" would likely include the loss of the phenylethyl group and specific cleavages within the seven-membered diazepane ring, providing conclusive evidence of the compound's connectivity.

Table 1: Representative HRMS Data for a 1,4-Diazepane Derivative

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂ |

| Theoretical Mass (M+H)⁺ | 205.1699 amu |

| Measured Mass (M+H)⁺ | 205.1702 amu |

| Mass Accuracy | 1.5 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

Note: This table is illustrative for "this compound" and demonstrates typical data obtained from HRMS analysis.